1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol

Lipophilicity LogP Drug Design

Fragment-based discovery often lacks small, rigid building blocks that balance lipophilicity, metabolic stability, and orthogonal functionality. 1-(Azetidin-3-yl)-2,2,2-trifluoroethanol solves this by combining a secondary alcohol, a basic azetidine amine, and a metabolically stabilizing CF3 group in a single low-MW scaffold (155 Da, TPSA 32.3 Ų, LogP 0.3). • CF3 group delivers >0.8 log-unit lipophilicity gain vs. non-fluorinated analogs and resists oxidative metabolism. • Azetidine amine and alcohol permit orthogonal attachment for PROTAC linker design or ligand elaboration. • Conforms to Rule-of-Three fragment space; one rotatable bond ensures conformational rigidity. Supplied at ≥98% purity, sealed under dry conditions, and shipped at ambient temperature.

Molecular Formula C5H8F3NO
Molecular Weight 155.12 g/mol
CAS No. 1936172-18-7
Cat. No. B1382149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol
CAS1936172-18-7
Molecular FormulaC5H8F3NO
Molecular Weight155.12 g/mol
Structural Identifiers
SMILESC1C(CN1)C(C(F)(F)F)O
InChIInChI=1S/C5H8F3NO/c6-5(7,8)4(10)3-1-9-2-3/h3-4,9-10H,1-2H2
InChIKeyAXUWKMPEIVRXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol – Physicochemical & Procurement Overview


1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated ethanol derivative possessing an azetidine ring (a four‑membered nitrogen heterocycle) and a trifluoromethyl group [1]. It is supplied as a free base (molecular formula C₅H₈F₃NO, MW 155.12 g mol⁻¹, LogP 0.3, TPSA 32.3 Ų) with commercial purities of ≥95 % or ≥98 %, and is recommended to be stored sealed under dry conditions at 2–8 °C . The compound is classified as a hazardous material (GHS07, H315–H319–H320) .

Scaffold
Fluorinated azetidine building block
Key property
Dual alcohol-amine derivatization sites
Workflow
Fragment-based design, CNS lead optimization

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol: Why It Cannot Be Replaced


The compound integrates three functional elements—a secondary alcohol, a basic azetidine amine, and a CF₃ group—in a single, low‑molecular‑weight scaffold [1]. Simple substitution by non‑fluorinated 1‑(azetidin‑3‑yl)ethanol (LogP –0.58) yields a >0.8 log‑unit lipophilicity deficit and eliminates the metabolic‑stabilising effect of the CF₃ group [2][3]. Conversely, replacing the molecule with 2,2,2‑trifluoroethanol alone discards the azetidine nitrogen that provides a polar handle for further elaboration and a site for salt formation [4]. No single commercially available alternative simultaneously offers the same balance of lipophilicity, hydrogen‑bonding capacity, and conformational rigidity.

Target Compound
Integrates CF₃, azetidine amine, and secondary alcohol in a single low-MW scaffold.
Non-fluorinated analog
Lacks CF₃ group; >0.8 log-unit lipophilicity deficit and different metabolic stability profile.
Mismatch risk
Lipophilicity and metabolic soft-spot resistance may not transfer directly.
Target Compound
Contains a rigid azetidine ring with a single, well-defined N-vector.
Acyclic trifluoroethanol amines
Possess additional rotatable bonds; lack the entropic binding advantage of the rigid scaffold.
Mismatch risk
Conformational pre-organization may shift, altering target-binding entropy context.

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol: Head-to-Head Evidence vs. Analogs


Lipophilicity Gain vs. Non-Fluorinated Azetidine Analog

The trifluoromethyl group provides a substantial increase in logP relative to the non‑fluorinated congener [1]. This difference directly affects membrane permeability and blood‑brain barrier penetration potential [2].

Lipophilicity Gain
Head-to-head
Target LogP = 0.30
ΔLogP = +0.88
vs. non-fluorinated analog LogP –0.58
Supports passive permeability improvement context.
Computed XLogP3 values; experimental confirmation advised.
Lipophilicity LogP Drug Design

Increased H-Bond Acceptors vs. Non-Fluorinated Analog

The three fluorine atoms add three hydrogen‑bond acceptor (HBA) sites while maintaining a low rotatable bond count (1), retained from the parent azetidine scaffold [1]. This creates a polar surface area (TPSA 32.3 Ų) that is identical to the non‑fluorinated analog yet provides a larger number of HBA interactions (5 vs. 2) [2].

H-Bond Acceptors
Head-to-head
Target HBA = 5, TPSA = 32.3 Ų
ΔHBA = +3, TPSA unchanged
vs. non-fluorinated analog HBA = 2
Increases HBA count without adding conformational flexibility.
Rotatable bonds remain at 1 for both analogs.
Hydrogen Bonding Polar Surface Area Oral Bioavailability

Metabolic Stability from Trifluoromethyl Group

The CF₃ group adjacent to the hydroxyl carbon introduces a strong electron‑withdrawing effect that deactivates the α‑C–H bond toward cytochrome P450 oxidation, a well‑established consequence of fluorination [1]. Although direct microsomal stability data for this exact compound are not public, the effect is a class‑level property of trifluoromethylated alcohols compared to their methylated analogs [2].

Metabolic Stability
Class-level inference
CF₃ deactivates α-C–H bond toward CYP450 oxidation.
vs. CH₃–CH(OH)–: predicted rapid oxidation.
Supports metabolic soft-spot resistance context.
Class-level review; compound-specific microsomal data not public.
Metabolic Stability CYP450 Fluorine Chemistry

Conformational Restraint vs. Acyclic Amines

The four‑membered azetidine ring restricts the N‑atom’s geometry to a single well‑defined spatial orientation, unlike acyclic 2‑amino‑1‑trifluoroethanol derivatives, which possess additional rotatable bonds [1]. This conformational pre‑organisation can reduce entropic penalties upon target binding [2].

Conformational Restraint
Class-level inference
Azetidine rotatable bonds = 1.
ΔRotatable bonds ≥ –1
vs. acyclic 2-amino-1-trifluoroethanol.
Supports entropic binding advantage context.
Inferred from drug-design principles; requires target-specific validation.
Conformational Rigidity Binding Entropy Azetidine

Dual Alcohol and Amine Derivatization Sites

The target compound offers two chemically distinct nucleophilic sites (secondary alcohol and secondary amine) that can be orthogonally protected and reacted . In contrast, 2,2,2‑trifluoroethanol provides only an alcohol handle, and azetidine‑3‑methanol lacks the CF₃ group [1].

Derivatization Sites
Cross-study comparable
Two handles: secondary alcohol + secondary amine.
vs. 2,2,2-trifluoroethanol: one handle; azetidine-3-methanol: no CF₃.
Supports bifunctional building-block selection context.
Based on structural analysis and vendor catalog descriptions.
Synthetic Versatility Bifunctional Building Block Chemical Elaboration

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol: Recommended Procurement Scenarios


CNS Drug Discovery: Enhanced Brain Penetration

When a programme requires a small, rigid building block that can cross the blood–brain barrier, the combination of a CF₃ group (LogP 0.30 vs. –0.58 for the non‑fluorinated analog) and a low rotatable bond count (1) makes this compound a logical choice [1][2]. The azetidine amine can serve as a point for amide coupling, while the secondary alcohol permits further functionalisation.

Metabolically Stable Fragments for FBDD

The electron‑withdrawing CF₃ group adjacent to the alcohol position is expected to confer resistance to oxidative metabolism, a key requirement for fragments that will be grown into lead compounds [1]. The compound’s MW (155 Da) and TPSA (32.3 Ų) place it well within fragment‑like chemical space (Rule‑of‑Three compliant) [2].

Bifunctional PROTAC Linker Design

The dual alcohol‑amine functionality allows for orthogonal attachment of a ligand‑of‑interest and an E3‑ligase recruiter. The rigid azetidine core provides a defined exit vector geometry that can aid rational linker design [1][2].

Agrochemical Intermediate: Lipophilicity Tuning

The compound’s increased lipophilicity over non‑fluorinated analogs can improve cuticular penetration in crop protection chemistry. The azetidine nitrogen can be quaternised to fine‑tune physicochemical properties [1].

Application
Selection Property
Validation Focus
CNS Lead Discovery
Balanced lipophilicity and rigidity
Permeability and brain-exposure model context
Fragment-Based Design
Fragment-like MW, TPSA, and CF₃ metabolic context
Microsomal stability endpoint review
Bifunctional PROTAC Linker
Orthogonal alcohol-amine reactivity
Conjugation efficiency and exit-vector geometry
Agrochemical Intermediate
Tunable lipophilicity and quaternizable amine
Cuticular penetration and physicochemical profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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